4-(2-Trifluoromethylphenoxy)bromobenzene
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Overview
Description
4-(2-Trifluoromethylphenoxy)bromobenzene is an organic compound with the molecular formula C13H8BrF3O It is a derivative of bromobenzene, where the bromine atom is substituted at the para position relative to the phenoxy group, which itself is substituted with a trifluoromethyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Trifluoromethylphenoxy)bromobenzene can be synthesized through several methods. One common method involves the reaction of 2-trifluoromethylphenol with 4-bromophenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.
Another method involves the use of Suzuki-Miyaura coupling, where 2-trifluoromethylphenylboronic acid is coupled with 4-bromophenyl triflate in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are typically optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Trifluoromethylphenoxy)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution: Products include 4-(2-trifluoromethylphenoxy)aniline or 4-(2-trifluoromethylphenoxy)thiophenol.
Oxidation: Products include quinone derivatives.
Reduction: Products include 4-(2-methylphenoxy)bromobenzene.
Scientific Research Applications
4-(2-Trifluoromethylphenoxy)bromobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique electronic properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(2-Trifluoromethylphenoxy)bromobenzene involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties to the molecule, affecting its reactivity and binding affinity to target sites. The phenoxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-Bromo-2-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenoxybenzene
Uniqueness
4-(2-Trifluoromethylphenoxy)bromobenzene is unique due to the presence of both a trifluoromethyl group and a bromine atom on the phenoxybenzene scaffold. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a useful probe in various research applications .
Properties
IUPAC Name |
1-bromo-4-[2-(trifluoromethyl)phenoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)13(15,16)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHYIWCXLZMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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